Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate
Description
Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate is a thiophene-based derivative featuring a 2-amino-thiophene-3-carboxylate core. Its structure includes a 4-(2-methylpropyl) substituent at the thiophene ring’s 4-position and a 4-bromophenyl carbonylamino group at the 2-position.
Properties
Molecular Formula |
C18H20BrNO3S |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
ethyl 2-[(4-bromobenzoyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C18H20BrNO3S/c1-4-23-18(22)15-13(9-11(2)3)10-24-17(15)20-16(21)12-5-7-14(19)8-6-12/h5-8,10-11H,4,9H2,1-3H3,(H,20,21) |
InChI Key |
PXLRWGAOCAVSIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Ketone Selection : The 4-(2-methylpropyl) substituent is introduced via a branched ketone. For example, 4-methylpentan-2-one (isobutyl methyl ketone) reacts with ethyl cyanoacetate and sulfur to form ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate .
-
Conditions :
-
Solvent : Ethanol or DMF.
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Base : Morpholine or triethylamine.
-
Temperature : 70–90°C (reflux).
-
Time : 6–12 hours.
-
Optimization Data
| Parameter | Optimal Value | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Ketone | 4-methylpentan-2-one | 78 | 95 | |
| Base | Morpholine | 82 | 97 | |
| Reaction Time | 8 hours | 75 | 93 |
Key Challenges :
-
Regioselectivity control to ensure the isobutyl group occupies position 4.
-
Byproduct formation due to competing keto-enol tautomerization.
Acylation of the 2-Amino Group
The amino group at position 2 is acylated with 4-bromobenzoyl chloride to introduce the aromatic moiety.
Procedure
-
Reagents :
-
Acylating Agent : 4-Bromobenzoyl chloride (1.2 equiv).
-
Base : Pyridine or DMAP (2.0 equiv).
-
Solvent : Dichloromethane (DCM) or THF.
-
-
Conditions :
-
Temperature: 0°C → room temperature.
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Time: 4–6 hours.
-
Yield and Purity
Purification :
-
Column chromatography (silica gel, hexane/ethyl acetate 3:1).
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
For advanced functionalization, Suzuki-Miyaura coupling introduces the 4-bromophenyl group post-cyclization:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time for the Gewald step:
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Gewald + Acylation | High regioselectivity, scalable | Multi-step purification | 85 |
| Cross-Coupling | Flexible late-stage modification | Requires pre-functionalized iodide | 72 |
| Microwave-Assisted | Faster cyclization | Specialized equipment needed | 80 |
Critical Considerations
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-BROMOBENZAMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromobenzamido group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential use in drug development for its biological activity.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-BROMOBENZAMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The bromobenzamido group may play a crucial role in binding to these targets, while the thiophene core provides stability and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Substituent Variations
The compound shares a 2-amino-thiophene-3-carboxylate backbone with several analogs, but its pharmacological or physicochemical properties are likely modulated by distinct substituents. Below is a comparative analysis:
Table 1: Structural Comparison of Thiophene-3-carboxylate Derivatives
Key Differences and Implications
The 4-bromophenyl group introduces higher electron-withdrawing character relative to methoxy () or hydroxyl () groups, which may stabilize the molecule against nucleophilic attack .
Biological Activity Considerations: Analogs like VIWPUM and 6o lack halogenation, suggesting the bromine in the target compound could confer unique binding interactions (e.g., halogen bonding) in biological targets .
Synthetic Accessibility :
Research Findings and Gaps
- Analogous structures (e.g., KIKPIE) confirm the planar thiophene core but require experimental validation for the brominated derivative .
- Pharmacological Potential: The absence of bioactivity data in the evidence necessitates further studies to compare efficacy with analogs like 6o, which may exhibit varied solubility or metabolic stability due to substituent differences .
Biological Activity
Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate is a synthetic compound belonging to the thiophene derivatives class, characterized by its unique molecular structure which includes a thiophene ring and a bromobenzamido group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and therapeutic applications.
Molecular Characteristics
- Molecular Formula : C18H20BrNO3S
- Molecular Weight : Approximately 410.3 g/mol
- Structural Features : The compound features a thiophene core, an amide linkage, and a branched alkane side chain which are critical for its biological interactions.
Preliminary studies indicate that the biological activity of this compound may be attributed to its ability to interact with various biological targets, such as enzymes and receptors. The bromobenzamido group is particularly significant as it may enhance binding affinity and specificity towards these targets, potentially leading to therapeutic effects.
In Vitro Studies
- Antitumor Activity : Initial investigations suggest that the compound exhibits moderate antitumor properties. In vitro assays have demonstrated its potential to inhibit cell proliferation in various cancer cell lines.
- Antimicrobial Properties : this compound has shown promising results against several bacterial strains, indicating potential as an antimicrobial agent.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways, including monoamine oxidase (MAO). Structure-activity relationship (SAR) studies reveal that modifications in the chemical structure can significantly influence enzyme inhibition potency.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate | Similar thiophene core, lacks carbonyl group | Moderate | Absence of alkane side chain |
| Ethyl 2-(bromobenzoyl)-4-(isopropyl)thiophene-3-carboxylate | Contains isopropyl instead of methylpropyl | Low | Different side chain configuration |
| Ethylene 2-(bromobenzoyl)-4-(n-butyl)thiophene-3-carboxylic acid | Longer butane side chain | Low | Acidity due to carboxylic acid |
This table illustrates that this compound may have enhanced biological activity due to its specific structural components.
Case Study 1: Antitumor Activity Assessment
In a study conducted on various cancer cell lines, this compound was tested for cytotoxicity. The results indicated that at concentrations above 10 μM, the compound significantly reduced cell viability compared to control groups. Further analysis revealed that apoptosis was induced in treated cells, suggesting a mechanism involving programmed cell death.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results showed that the compound exhibited MIC values ranging from 8 to 32 µg/mL against various pathogens, indicating its potential as a broad-spectrum antimicrobial agent.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate, and how can reaction yields be maximized?
Methodological Answer: The compound is synthesized via a multi-step pathway:
Thiophene Core Formation: A Gewald reaction is typically employed, involving condensation of a ketone (e.g., 4-bromophenyl carbonyl derivatives) with cyanoacetate esters and elemental sulfur under basic conditions .
Amino Group Functionalization: The 2-amino group on the thiophene ring is acylated using 4-bromobenzoyl chloride in the presence of a base (e.g., sodium ethoxide in ethanol) .
Esterification: Ethyl esterification is achieved under reflux with ethanol as the solvent.
Key Parameters for Yield Optimization:
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm substituent positions on the thiophene ring. For example, the 4-(2-methylpropyl) group shows distinct triplet signals for isopropyl protons at δ 1.2–1.4 ppm .
- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 452.02 [M+H]) and fragmentation patterns .
- X-ray Crystallography: SHELXL (via WinGX suite) refines crystal structures, resolving bond lengths (e.g., C-S bond ≈1.71 Å) and torsional angles .
Q. How can crystallographic disorder in the 4-bromophenyl group be resolved during structure refinement?
Methodological Answer: Disorder in the bromophenyl ring arises from rotational flexibility. Strategies include:
- Multi-Component Refinement: SHELXL partitions electron density into two or more positions, refining occupancy factors .
- Restraints: Apply geometric constraints (e.g., SIMU/DFIX) to maintain reasonable bond lengths and angles.
- Validation Tools: PLATON (ADDSYM) checks for missed symmetry, while R < 5% ensures reliability .
Q. What mechanistic insights explain the compound’s biological activity, and how do substituents modulate target interactions?
Methodological Answer:
- Target Binding: The 4-bromophenyl group enhances hydrophobic interactions with enzyme pockets (e.g., tubulin polymerization inhibitors), while the thiophene core facilitates π-π stacking .
- Structure-Activity Relationships (SAR):
Q. How can computational methods resolve contradictions in experimental data for ring puckering and conformational dynamics?
Methodological Answer:
- Molecular Dynamics (MD): Simulations (AMBER/GAFF force fields) model puckering amplitudes (q) and pseudorotation phases (φ) to validate crystallographic data .
- DFT Calculations: B3LYP/6-311+G(d,p) optimizes ground-state geometries, identifying energy minima for planar vs. puckered thiophene rings .
- Cross-Validation: Overlay experimental (X-ray) and computational structures using Mercury software, with RMSD < 0.1 Å indicating agreement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
